molecular formula C11H13B B3052500 Benzene, 1-(3-bromopropyl)-4-ethenyl- CAS No. 41996-95-6

Benzene, 1-(3-bromopropyl)-4-ethenyl-

Cat. No. B3052500
CAS RN: 41996-95-6
M. Wt: 225.12 g/mol
InChI Key: KMOVNOPNNLQXEJ-UHFFFAOYSA-N
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Description

Benzene, 1-(3-bromopropyl)-4-ethenyl- , also known by other names such as (γ-Bromopropyl)benzene, 1-Bromo-3-phenylpropane, and 3-Phenylpropyl bromide, is a chemical compound with the molecular formula C₉H₁₁Br . Its molecular weight is approximately 199.088 g/mol . The compound features a benzene ring substituted with a bromopropyl group and an ethenyl group.


Molecular Structure Analysis

The molecular structure of Benzene, 1-(3-bromopropyl)-4-ethenyl- consists of a benzene ring (C₆H₅) with a 3-bromopropyl group (CH₂CH₂CH₂Br) attached at one position and an ethenyl group (CH=CH₂) at another position. The arrangement of atoms and bond angles can be visualized using computational tools .

properties

IUPAC Name

1-(3-bromopropyl)-4-ethenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c1-2-10-5-7-11(8-6-10)4-3-9-12/h2,5-8H,1,3-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOVNOPNNLQXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594148
Record name 1-(3-Bromopropyl)-4-ethenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromopropyl)-4-ethenylbenzene

CAS RN

41996-95-6
Record name 1-(3-Bromopropyl)-4-ethenylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41996-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromopropyl)-4-ethenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The product from Example 2 is used as a stating material in this procedure. The resulting product from Example 2 was diluted in 200 mL of toluene. Next, 0.125 g of toluensulfonic acid was added to the reaction mixture. The reaction mixture was refluxed under argon atmosphere for 44 hours. The mixture was then washed with 50 mL of water and the solvent was removed under vacuum. The resulting product was then purified by silica gel chromatography with the use of 90% hexane and 10% ethyl acetate. The resulting product was recovered as the solvent was removed under vacuum.
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Synthesis routes and methods II

Procedure details

Also disclosed herein is a method of making 4-vinylbenzenepropanethiol. The method includes providing 1-bromo-3-phenylpropane, adding acetic anhydride and aluminum chloride, incubating the mixture at from about −20 to about 20 degrees Celsius for from about 1 hour to about 12 hours, isolating the resulting p-(3-bromopropyl)acetophenone, adding sodium borohydride to the p-(3-bromopropyl)acetophenone solution in methanol, incubating the mixture at about 0 degrees Celsius for about 2 hours, isolating the resulting p-(3-bromopropyl)-α-methylbenzenemethanol, adding toluensulfonic acid to the solution of p-(3-bromopropyl)-α-methylbenzenemethanol in toluene, refluxing the mixture under inert atmosphere for about 4 hours, isolating the resulting p-(3-Bromopropyl)styrene, adding thiourea to the p-(3-Bromopropyl)styrene, gently refluxing the mixture for about 16 hours, adding sodium hydroxide, and gently refluxing the mixture for about 4 hours.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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